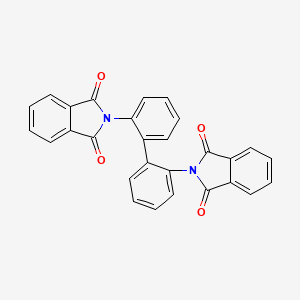![molecular formula C14H10Cl3NO2 B11560003 2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol](/img/structure/B11560003.png)
2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol is a synthetic compound known for its unique chemical structure and properties. It is often used in scientific research due to its ability to trigger immune responses in plants, making it a valuable tool in the study of plant immunity and the development of environmentally-safe pesticides .
Vorbereitungsmethoden
The synthesis of 2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with 3-chloro-4-methoxybenzaldehyde under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the imino group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of environmentally-safe pesticides and other agricultural chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol involves its interaction with specific molecular targets in plants. It activates pattern recognition receptors (PRRs) on the surfaces of plant cells, leading to the activation of pattern-triggered immunity (PTI). This immune response involves the production of reactive oxygen intermediates (ROIs), changes in ion fluxes, and the activation of defense-related genes .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol is part of a structural class of compounds known as phenyl-imino-methyl-phenol derivatives (PMPs). Similar compounds include:
2,4-Dichloro-6-[(E)-[(3-methoxyphenyl)imino]methyl]phenol: Known for its strong immune-triggering properties in plants.
3-Aminoanisole: Used in the synthesis of dyes and other organic compounds. The uniqueness of this compound lies in its specific chemical structure, which allows it to effectively trigger immune responses in plants, making it a valuable tool in agricultural and biological research.
Eigenschaften
Molekularformel |
C14H10Cl3NO2 |
|---|---|
Molekulargewicht |
330.6 g/mol |
IUPAC-Name |
2,4-dichloro-6-[(3-chloro-4-methoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H10Cl3NO2/c1-20-13-3-2-10(6-11(13)16)18-7-8-4-9(15)5-12(17)14(8)19/h2-7,19H,1H3 |
InChI-Schlüssel |
KRIUSJUDMDBZKK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-2-(3-chlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11559920.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide](/img/structure/B11559924.png)
![N'-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11559930.png)

![N,N'-bis[(E)-(2,6-dichlorophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B11559933.png)
![2-[(2-methylphenyl)amino]-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide (non-preferred name)](/img/structure/B11559934.png)
![2-methyl-N-(2-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11559949.png)
![4-{[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B11559953.png)
![N-[(1Z)-1-[4-(diethylamino)phenyl]-3-{(2E)-2-[(2-ethoxynaphthalen-1-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11559955.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(phenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11559956.png)
![2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11559958.png)

![N-[2-(Benzylsulfanyl)-1-{N'-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide](/img/structure/B11559966.png)
![3-fluoro-N-(2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide (non-preferred name)](/img/structure/B11559986.png)
